An In-Depth Technical Guide to 9-Dehydroandrostenedione: Core Properties and Applications
An In-Depth Technical Guide to 9-Dehydroandrostenedione: Core Properties and Applications
This guide provides a comprehensive technical overview of 9-dehydroandrostenedione, a pivotal steroid intermediate with significant implications in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental properties, synthesis, biological activity, and analytical methodologies associated with this compound.
Introduction: A Steroid of Interest
9-Dehydroandrostenedione, also known by its systematic name Androsta-4,9(11)-diene-3,17-dione, is a synthetic steroid hormone and a derivative of the endogenous prohormone androstenedione.[1] Its strategic importance lies in its role as a key precursor in the synthesis of various steroid-based active pharmaceutical ingredients (APIs), including androgens and estrogens.[2] A comprehensive understanding of its basic properties is therefore crucial for its effective utilization in drug discovery and manufacturing.
Physicochemical Properties
A solid understanding of the physicochemical properties of 9-dehydroandrostenedione is fundamental for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₂ | [3] |
| Molecular Weight | 284.4 g/mol | [3] |
| CAS Number | 1035-69-4 | [3] |
| Appearance | Neat (solid) | [2] |
| IUPAC Name | (8S,10S,13S,14S)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | [3] |
| Synonyms | Androsta-4,9(11)-diene-3,17-dione, 9(11)-Dehydroandrostenedione, Δ⁹⁻Androstenedione | [3] |
Synthesis of 9-Dehydroandrostenedione: A Two-Step Approach
The synthesis of 9-dehydroandrostenedione is a multi-step process that can be efficiently achieved through a combination of microbial biotransformation and subsequent chemical synthesis. This integrated approach leverages the specificity of enzymatic reactions and the efficiency of chemical transformations.
Step 1: Microbial Production of 9α-Hydroxyandrost-4-ene-3,17-dione (9-OHAD)
The precursor for the chemical synthesis of 9-dehydroandrostenedione is 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD). This intermediate is produced via the microbial transformation of phytosterols, such as sitosterol, cholesterol, or stigmasterol, using strains of Mycobacterium fortuitum.[1]
Experimental Protocol: Biotransformation of Phytosterols to 9-OHAD
-
Culture Preparation: Prepare a seed culture of Mycobacterium fortuitum NRRL B-8119 in a suitable aqueous nutrient medium.
-
Inoculation: Inoculate a larger fermentation vessel containing the sterilized nutrient medium with the seed culture.
-
Substrate Addition: Introduce the phytosterol substrate to the culture.
-
Fermentation: Incubate the mixture at 30°C with agitation to ensure submerged aerobic growth. The fermentation is typically carried out for an extended period (e.g., 336 hours).[1]
-
Extraction: After incubation, extract the culture broth with an organic solvent such as methylene chloride.[1]
-
Purification: Filter the extract to remove biomass and concentrate the filtrate to yield crude 9-OHAD. Further purification can be achieved by crystallization.[1]
Step 2: Chemical Dehydration of 9-OHAD
The final step involves the dehydration of the 9α-hydroxyl group of 9-OHAD to introduce the double bond at the C9(11) position, yielding 9-dehydroandrostenedione.
Experimental Protocol: Synthesis of 9-Dehydroandrostenedione from 9-OHAD
-
Dissolution: Dissolve the starting material, 9α-hydroxyandrost-4-ene-3,17-dione (1), in acetic acid.
-
Reaction: Reflux the solution until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Cool the reaction mixture and add water to precipitate the product, 4,9(11)-androstadiene-3,17-dione (2).
-
Isolation: Filter the precipitate and wash with water to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure 9-dehydroandrostenedione.
Caption: Synthesis pathway of 9-Dehydroandrostenedione.
Metabolic Pathway and Biological Activity
9-Dehydroandrostenedione is a synthetic analogue of androstenedione, a key intermediate in the biosynthesis of androgens and estrogens.[2] As a testosterone precursor, its biological activity is intrinsically linked to its potential conversion to more potent steroid hormones within the body.
The general metabolic pathway of androgens and estrogens involves a series of enzymatic conversions. Androstenedione can be converted to testosterone by 17β-hydroxysteroid dehydrogenase or to estrone by aromatase.[4] While the specific metabolic fate of exogenously administered 9-dehydroandrostenedione is not extensively detailed in the available literature, it is plausible that it follows a similar conversion pathway to its parent compound, androstenedione, leading to the formation of 9-dehydrotestosterone and potentially other estrogenic compounds.
The biological effects of dehydroepiandrosterone (DHEA), a related steroid, have been shown to be mediated through both androgen and estrogen receptors in an organ-dependent manner. This suggests that the biological activity of 9-dehydroandrostenedione and its metabolites is likely exerted through interaction with these nuclear receptors, leading to the modulation of gene expression and subsequent physiological responses. The interaction of androgens and estrogens with their respective receptors can also lead to a physiological interplay between these two signaling pathways.
Caption: Putative metabolic pathway of 9-Dehydroandrostenedione.
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification of 9-dehydroandrostenedione in various matrices, including pharmaceutical preparations and biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for steroid analysis.[5][6]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of 9-dehydroandrostenedione.
Experimental Protocol: Representative HPLC Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as methanol. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances.[7]
-
Chromatographic Conditions:
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of 9-dehydroandrostenedione in the sample based on the peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of steroids.
Experimental Protocol: Representative GC-MS Analysis
-
Sample Preparation and Derivatization: For biological samples, extraction is necessary. Steroids are often derivatized to improve their volatility and chromatographic behavior.[9]
-
GC Conditions:
-
Column: A capillary column suitable for steroid analysis.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI).
-
Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[10]
-
-
Identification and Quantification: The compound is identified based on its retention time and mass spectrum. Quantification is achieved using a calibration curve.
Stability and Storage
Proper storage and handling are critical to maintain the integrity of 9-dehydroandrostenedione. Steroid compounds can be susceptible to degradation under certain conditions.
-
Storage: It is recommended to store 9-dehydroandrostenedione in a refrigerator at 2-8°C.[2]
-
Stability: As with many steroid compounds, exposure to high temperatures, extreme pH, and moisture should be avoided to prevent degradation.[11] Stability studies are crucial to determine the shelf-life of formulations containing this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 9-dehydroandrostenedione is classified with the following hazards:
-
H360: May damage fertility or the unborn child.[3]
-
H362: May cause harm to breast-fed children.[3]
-
H373: May cause damage to organs through prolonged or repeated exposure.[3]
Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
9-Dehydroandrostenedione is a valuable synthetic steroid intermediate with significant potential in the pharmaceutical industry. A thorough understanding of its fundamental properties, synthesis, biological activity, and analytical methods is paramount for its successful application in research and development. This guide provides a foundational framework for scientists and researchers working with this important compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 239595, 9-Dehydroandrostenedione. [Link].
- Kogan, L. M., & Voishvillo, N. E. (2012). Method of obtaining androst-4,9(11)
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13472, Androsta-1,4-diene-3,17-dione. [Link].
-
Labrie, F. (2001). DHEA and its transformation into androgens and estrogens in peripheral target tissues: intracrinology. Frontiers in neuroendocrinology, 22(3), 185–212. [Link].
- Al-Akayleh, F., Idkaidek, N., & Al-Taani, B. (2018). A Pilot Stability Study of Dehydroepiandrosterone Rapid-dissolving Tablets Prepared by Extemporaneous Compounding. Jordan Journal of Pharmaceutical Sciences, 11(2).
-
ResearchGate. The metabolic pathway of classic and non-classic androgens. [Link].
-
Waters Corporation. (2019). Analysis of Corticosteroids and Androgens in Serum for Clinical Research. [Link].
-
Peter, M., & Dubuis, J. M. (2000). Interactions between androgen and estrogen receptors and the effects on their transactivational properties. Molecular and cellular endocrinology, 167(1-2), 1–9. [Link].
- Wang, Y., Li, J., Wang, Y., Liu, X., & Kong, J. Q. (2020). Highly efficient conversion of androstenedione into dehydroepiandrosterone through the construction of molecular machines. Green Chemistry, 22(15), 4945-4954.
- Kogan, L. M., & Voishvillo, N. E. (2010). Method of obtaining androst-4,9(11)
-
Yao, K., Wang, F., Wang, W., Wei, S., Li, Y., & Wang, M. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial cell factories, 22(1), 58. [Link].
-
Storbeck, K. H., Schiffer, L., Baran, K., Wudy, S. A., & Swart, A. C. (2019). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. The Journal of steroid biochemistry and molecular biology, 190, 136–148. [Link].
-
Borjesson, A. E., Farman, H. H., Engdahl, C., Movérare-Skrtic, S., Sjögren, K., Lagerquist, M. K., Windahl, S. H., Ohlsson, C., & Tivesten, Å. (2014). Role of androgen and estrogen receptors for the action of dehydroepiandrosterone (DHEA). Endocrinology, 155(3), 851–860. [Link].
-
Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules (Basel, Switzerland), 27(6), 1832. [Link].
-
ResearchGate. Metabolic pathways of steroids used to characterize substrate specificity. [Link].
-
LECO Corporation. Development of Comprehensive Steroid Analysis Methods Using GCxGC-TOFMS. [Link].
-
Osei-Yeboah, F., & Wiafe, N. (2018). Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations. Journal of analytical methods in chemistry, 2018, 8450192. [Link].
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Chlorpyrifos. [Link].
-
Li, H., Wang, Y., Liu, Y., Wang, F., & Wei, D. (2021). Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria. Microbial cell factories, 20(1), 158. [Link].
-
ResearchGate. (PDF) Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria. [Link].
- He, Z., Wang, B., Zhou, Y., & Zhang, Y. (2017). A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation. Journal of Chemical Research, 41(5), 266-270.
-
Choi, H., Kim, S., & Kim, S. (2021). Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders. Metabolites, 11(2), 101. [Link].
-
Stárka, L., Dušková, M., & Hill, M. (2019). Analytical Methods for the Determination of Neuroactive Steroids. The Journal of steroid biochemistry and molecular biology, 192, 105404. [Link].
-
Lin, S., Chen, S. C., Lin, Y. C., & Chen, C. L. (2015). Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study. The Journal of steroid biochemistry and molecular biology, 145, 39–50. [Link].
- Hotha, K. K., Roy, S., & Yarram, S. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formul. American Journal of Analytical Chemistry, 11(4), 147-169.
-
Shackleton, C. (2018). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. The Journal of steroid biochemistry and molecular biology, 179, 3–14. [Link].
Sources
- 1. US4035236A - Process for preparing 9α-hydroxyandrostenedione - Google Patents [patents.google.com]
- 2. 9-Dehydroandrostenedione | CymitQuimica [cymitquimica.com]
- 3. 9-Dehydroandrostenedione | C19H24O2 | CID 239595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
